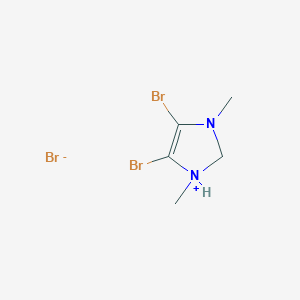
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the bromination of 1,3-dimethylimidazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4,5-dihydro-1,3-dimethylimidazole derivatives.
Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products
Substitution: Formation of 4,5-disubstituted imidazole derivatives.
Reduction: Formation of 4,5-dihydro-1,3-dimethylimidazole.
Oxidation: Formation of imidazole N-oxides.
Applications De Recherche Scientifique
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: A non-brominated derivative with different reactivity and applications.
1,3-Dimethylimidazolium Bromide: Lacks the bromine atoms at the 4 and 5 positions, resulting in different chemical properties.
4,5-Dihydro-1,3-dimethylimidazole: A reduced form with distinct reactivity.
Uniqueness
4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of bromine atoms, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
189034-89-7 |
|---|---|
Formule moléculaire |
C5H9Br3N2 |
Poids moléculaire |
336.85 g/mol |
Nom IUPAC |
4,5-dibromo-1,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C5H8Br2N2.BrH/c1-8-3-9(2)5(7)4(8)6;/h3H2,1-2H3;1H |
Clé InChI |
NMPXJMOXXLHDQX-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C(=C1Br)Br)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




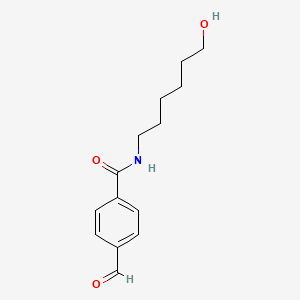
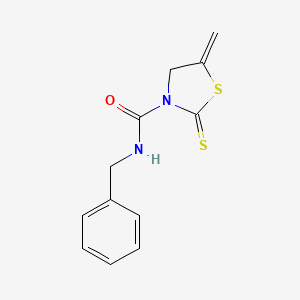

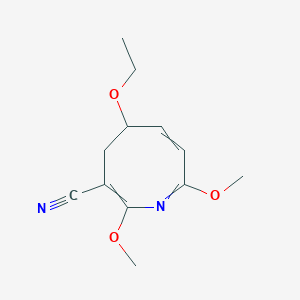
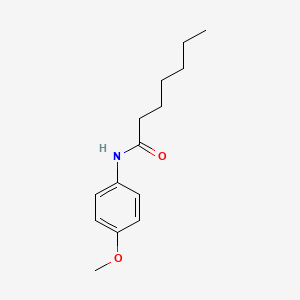
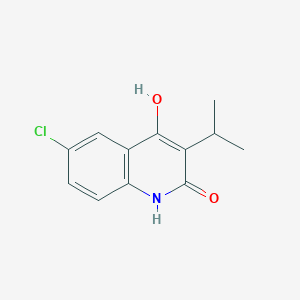
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
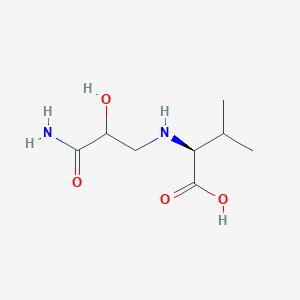
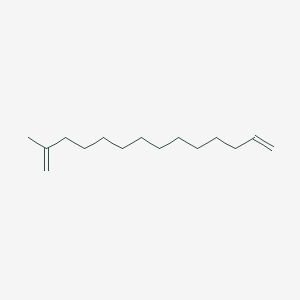
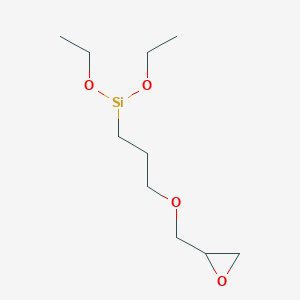
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)

